molecular formula C18H13N5O5 B15042841 5-nitro-2-(4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)pyridine

5-nitro-2-(4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)pyridine

Cat. No.: B15042841
M. Wt: 379.3 g/mol
InChI Key: LNTVBVDYZSJHNE-RGVLZGJSSA-N
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Description

5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE is a complex organic compound characterized by its nitro and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form 4-nitrophenylhydrazone.

    Coupling reaction: The hydrazone intermediate is then reacted with 5-nitro-2-chloropyridine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Amino derivatives: Formed from the reduction of nitro groups.

    Hydrazine derivatives: Formed from the reduction of the hydrazone moiety.

    Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-NITROPHENYLHYDRAZINE: A simpler hydrazine derivative with similar functional groups.

    5-NITRO-2-CHLOROPYRIDINE: A precursor in the synthesis of the target compound.

Uniqueness

5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE is unique due to its combination of nitro and hydrazone functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C18H13N5O5

Molecular Weight

379.3 g/mol

IUPAC Name

4-nitro-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]aniline

InChI

InChI=1S/C18H13N5O5/c24-22(25)15-5-3-14(4-6-15)21-20-11-13-1-8-17(9-2-13)28-18-10-7-16(12-19-18)23(26)27/h1-12,21H/b20-11+

InChI Key

LNTVBVDYZSJHNE-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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